molecular formula C14H20N4O B2772145 8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2196214-97-6

8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2772145
CAS No.: 2196214-97-6
M. Wt: 260.341
InChI Key: AWTMVPHBPRFBHF-UHFFFAOYSA-N
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Description

The molecule “8-cyclobutanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane” is a complex organic compound. It contains a 1H-1,2,3-triazole moiety, which is a five-membered ring containing two nitrogen atoms, and is known to play a vital role in pharmaceuticals and agrochemicals . The molecule also contains a cyclobutanecarbonyl group and an 8-azabicyclo[3.2.1]octane structure .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material often used is (S)-(-) ethyl lactate. This compound undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecule contains a total of 34 bonds, including 16 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond. It also features 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring. Additionally, it contains 1 tertiary amide (aliphatic) and 1 secondary amine .


Chemical Reactions Analysis

The compounds synthesized from this molecule have shown moderate inhibition potential against carbonic anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .


Physical and Chemical Properties Analysis

The 1H-1,2,3-triazole moiety in the molecule is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1H-1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Scientific Research Applications

Desymmetrization and Synthesis of Bicyclic Structures

Research on the desymmetrization leading to the synthesis of 6,8-dioxabicyclo[3.2.1]octanes, as reported by Burke et al. (1999), highlights innovative strategies for creating bicyclic skeletons common in natural products. This method involves desymmetrization of trienes derived from diols, utilizing ring-closing metathesis, an approach potentially relevant to synthesizing variants of the compound (S. D. Burke, N. Müller, C. Beaudry, 1999).

Asymmetric Synthesis and Cycloaddition Reactions

Ishida et al. (2010) demonstrated the catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives through [3+2]-cycloaddition of platinum-containing carbonyl ylides. This methodology provides a foundation for constructing bicyclic structures with high enantiomeric excess, suggesting potential pathways for synthesizing and modifying the compound in focus with stereochemical control (K. Ishida, H. Kusama, N. Iwasawa, 2010).

Cine Substitution and Rearrangements

The work by Hassner et al. (1996) on cine substitution in 2-oxabicyclo[4.2.0]octanones and subsequent rearrangements provides insights into the reactivity of bicyclic oxanones, which may offer parallels in studying reactivity patterns of similar bicyclic compounds. These findings could inform research into the reactivity and functionalization of the compound , highlighting the versatility of bicyclic structures in synthetic chemistry (A. Hassner, S. Naidorf-Meir, A. Frimer, 1996).

Synthetic Intermediates and Ring-Opening Processes

Snieckus and Richardson (2018) discussed the formation of oxabicyclo[3.2.1]octanes as synthetic intermediates, emphasizing their transformation through ring-opening processes. This research underlines the strategic importance of bicyclic structures as intermediates in synthesizing more complex molecules, potentially including variations of the specified compound (V. Snieckus, P. Richardson, 2018).

Mechanism of Action

The compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme . This suggests that the molecule could be used in the development of inhibitors against carbonic anhydrase-II.

Properties

IUPAC Name

cyclobutyl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-14(10-2-1-3-10)18-11-4-5-12(18)9-13(8-11)17-7-6-15-16-17/h6-7,10-13H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTMVPHBPRFBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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